An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromohexan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-bromohexan-1-ol. In the absence of direct experimental spectra in publicly available databases, this guide utilizes established principles of NMR spectroscopy and data from analogous compounds to predict and interpret the spectral features of this molecule. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug development, and materials science who may encounter this or structurally related haloalcohols. The guide delves into the theoretical underpinnings of chemical shifts, the influence of substituents, and provides a detailed, step-by-step protocol for the acquisition of high-quality NMR data.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] It provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1] 5-bromohexan-1-ol, a bifunctional organic compound featuring both a hydroxyl and a bromo substituent, presents an interesting case for NMR analysis. The positions of these functional groups significantly influence the electronic environment of the neighboring protons and carbons, leading to a characteristic NMR fingerprint. Understanding these spectral features is crucial for reaction monitoring, quality control, and the characterization of novel compounds.
This guide will first establish the predicted ¹H and ¹³C NMR chemical shifts for 5-bromohexan-1-ol. Subsequently, it will provide a detailed rationale for these predictions based on fundamental NMR principles, including inductive effects, and the influence of electronegative atoms. A standardized experimental protocol for acquiring the NMR spectra of 5-bromohexan-1-ol is also presented to facilitate empirical verification.
Predicted NMR Spectra of 5-bromohexan-1-ol
Due to the lack of publicly available experimental spectra for 5-bromohexan-1-ol, predictive models based on extensive databases of known compounds are employed. Online resources such as NMRdb.org utilize algorithms that analyze the molecular structure to estimate the chemical shifts.[2]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-bromohexan-1-ol is characterized by distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the proximity of the electron-withdrawing bromine and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (a, b) | 3.63 | Triplet | 6.5 |
| H5 | 4.09 | Sextet | 6.3 |
| H2 (a, b) | 1.57 | Quintet | 6.9 |
| H4 (a, b) | 1.88 | Quartet | 7.0 |
| H3 (a, b) | 1.48 | Quintet | 7.3 |
| H6 (a, b, c) | 1.71 | Doublet | 6.7 |
| OH | Variable (typically broad singlet) | Singlet (broad) | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 5-bromohexan-1-ol will display six distinct signals, one for each carbon atom in its unique chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 62.5 |
| C5 | 56.4 |
| C2 | 32.4 |
| C4 | 39.7 |
| C3 | 24.8 |
| C6 | 26.8 |
Scientific Rationale and Interpretation
The predicted chemical shifts can be rationalized by considering the electronic effects of the hydroxyl and bromo substituents.
¹H NMR Spectrum Analysis
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H1 Protons (attached to C1): These protons are adjacent to the electronegative oxygen atom of the hydroxyl group. This proximity causes a significant downfield shift to approximately 3.63 ppm.[3] The signal is expected to be a triplet due to coupling with the two adjacent protons on C2.
-
H5 Proton (attached to C5): This proton is directly attached to the carbon bearing the bromine atom. The strong electron-withdrawing nature of bromine leads to the most downfield shifted proton in the aliphatic chain, predicted at 4.09 ppm.[4] The signal will appear as a sextet due to coupling with the three protons on C6 and the two protons on C4.
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H2, H3, and H4 Protons: These methylene protons will appear as multiplets in the range of 1.4 to 1.9 ppm. Their chemical shifts are influenced by their distance from the two functional groups. The protons on C4 are expected to be further downfield than those on C2 and C3 due to the proximity of the bromine atom.
-
H6 Protons (attached to C6): These methyl protons are adjacent to the chiral center at C5 and are expected to resonate at around 1.71 ppm as a doublet, due to coupling with the single proton on C5.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[5] It typically appears as a broad singlet and can range from 0.5 to 5.0 ppm.[3] In the presence of D₂O, this peak will disappear due to proton-deuterium exchange.
¹³C NMR Spectrum Analysis
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C1: The carbon atom bonded to the hydroxyl group is significantly deshielded and is predicted to have a chemical shift of around 62.5 ppm.[3] This is a characteristic chemical shift for carbons in alcohols.
-
C5: The carbon atom directly attached to the bromine atom is also deshielded, with a predicted chemical shift of 56.4 ppm. While bromine is highly electronegative, the "heavy atom effect" can sometimes lead to a less pronounced downfield shift compared to what might be expected based on electronegativity alone.[6]
-
C2, C3, C4, and C6: These carbons will have chemical shifts in the aliphatic region. C4 is expected to be the most downfield of this group due to its proximity to the bromine atom. C6, the methyl carbon, will be the most upfield.
Experimental Protocol
To obtain high-quality ¹H and ¹³C NMR spectra of 5-bromohexan-1-ol, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: A deuterated solvent that effectively dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common and suitable choice for nonpolar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of 5-bromohexan-1-ol in approximately 0.6-0.7 mL of CDCl₃.
-
For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.[7]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[8]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, 5 mm NMR tube.
NMR Data Acquisition
The following workflow outlines the steps for acquiring the NMR data using a standard NMR spectrometer.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 5-bromohexan-1-ol. By understanding the influence of the hydroxyl and bromo substituents on the chemical shifts, researchers can confidently identify this molecule and distinguish it from its isomers. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for empirical verification. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, aiding in the structural elucidation of this and similar halogenated alcohols.
References
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]
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Chemical Shift In NMR Spectroscopy. (2018, December 11). The Organic Chemistry Tutor. [Link]
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The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health (NIH). [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
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NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]
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Alcohols | OpenOChem Learn. (n.d.). [Link]
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2016). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 54(1), 34-42. [Link]
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